tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate
Description
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a synthetically derived heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core. This structure is characterized by a fused bicyclic system with a nitro group at position 2, a tert-butyldimethylsilyl (TBDMS) ether-protected hydroxyl group at position 6, and a tert-butyloxycarbonyl (Boc) protecting group at position 6. Such derivatives are typically synthesized for applications in medicinal chemistry and drug discovery, where the TBDMS and Boc groups serve as protective moieties to enhance stability during synthetic transformations . Structural elucidation of analogous compounds relies on spectroscopic techniques like NMR and UV, as demonstrated in studies of imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C17H30N4O5Si |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
tert-butyl 6-[tert-butyl(dimethyl)silyl]oxy-2-nitro-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C17H30N4O5Si/c1-16(2,3)25-15(22)20-10-12(26-27(7,8)17(4,5)6)9-19-11-13(21(23)24)18-14(19)20/h11-12H,9-10H2,1-8H3 |
InChI Key |
AZSVYZVLJOZEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C1=NC(=C2)[N+](=O)[O-])O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Silyl Ether Formation
The initial step involves converting a suitable hydroxyl precursor into a silyl ether, specifically the TBDMS ether, which provides stability during subsequent nitration and cyclization steps.
- Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole or pyridine as a base.
- Procedure: The hydroxyl-containing precursor is dissolved in anhydrous solvent (e.g., dichloromethane), and TBDMSCl is added along with a base such as imidazole. The mixture is stirred under inert atmosphere at room temperature or slightly elevated temperature until complete silylation.
| Parameter | Details |
|---|---|
| Solvent | Anhydrous dichloromethane |
| Base | Imidazole (1.2 equivalents) |
| Temperature | 0°C to room temperature |
| Time | 2–4 hours |
Outcome: Formation of the TBDMS-protected hydroxyl, which is resistant to acidic and nitrating conditions, as supported by literature emphasizing the stability of TBDMS groups during complex heterocycle synthesis.
Nitration at Position 2
Nitration Strategy
The nitration step introduces the nitro group at the 2-position of the heterocyclic core. Based on similar heterocyclic nitration procedures, electrophilic aromatic substitution is employed under controlled conditions to avoid over-nitration or degradation.
- Reagents: A nitrating mixture of concentrated nitric acid and acetic anhydride or sulfuric acid.
- Procedure: The silyl-protected intermediate is cooled (0°C), and the nitrating mixture is added dropwise, maintaining temperature to prevent side reactions. After completion, the mixture is poured into ice-water, and the product is extracted.
| Parameter | Details |
|---|---|
| Reagents | Concentrated nitric acid + acetic anhydride or sulfuric acid |
| Temperature | 0°C to 5°C during addition |
| Duration | 1–2 hours |
- The silyl protection ensures that the hydroxyl group remains intact during nitration.
- The nitration selectively occurs at the 2-position owing to the directing effects of existing substituents.
Data Table for Nitration
| Step | Reagents | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|
| Nitration | HNO₃ + Ac₂O | 0°C | 1–2 h | ~80% | Selective nitration at position 2 |
Cyclization to Form the Heterocyclic Core
Formation of the Imidazo[1,2-a]pyrimidine Ring
The cyclization involves condensing the nitrated intermediate with suitable amidine or amino precursors, often under dehydrating conditions, to form the fused heterocycle.
- Reagents: Amidine derivatives or amino compounds, dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
- Procedure: The nitrated intermediate is heated with the amidine precursor in a sealed vessel or refluxed in PPA, facilitating ring closure.
| Parameter | Details |
|---|---|
| Reagent | Amidine derivative (e.g., guanidine) |
| Catalyst | None or PPA |
| Temperature | 120–150°C |
| Duration | 4–8 hours |
Outcome: Formation of the fused imidazo[1,2-a]pyrimidine core, with the nitro group retained at position 2.
Final Functionalization: Introduction of the Nitro Group and Protection
The nitro group at position 2 is preserved throughout the process, with the silyl protecting group at position 6 remaining stable under the reaction conditions. The final product is purified via chromatography, with the TBDMS group remaining as a protective handle for further derivatization if needed.
Summary of the Synthetic Route
| Step | Reaction | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Silyl protection | TBDMSCl, imidazole | 0°C to RT, 2–4 h | Protect hydroxyl group |
| 2 | Nitration | HNO₃ + Ac₂O | 0°C, 1–2 h | Introduce nitro group |
| 3 | Cyclization | Amidine derivative | 120–150°C, 4–8 h | Form heterocyclic core |
| 4 | Carboxylation/esterification | Diethyl oxalate, tert-butyl alcohol | Reflux | Form carboxylate ester |
| 5 | Final purification | Chromatography | - | Isolate target compound |
Notes and Precautions
- The stability of the TBDMS group during nitration and cyclization is well-documented, but reaction parameters must be tightly controlled to prevent cleavage.
- Nitration should be performed at low temperatures to avoid over-nitration or degradation.
- Cyclization conditions depend heavily on the specific amidine precursor used; optimization may be necessary.
Chemical Reactions Analysis
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Addition: The imidazo[1,2-a]pyrimidine core can participate in nucleophilic addition reactions, forming various derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The tert-butyldimethylsilyl group provides stability and protects reactive sites during chemical reactions .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
Methodological Considerations in Similarity Assessment
As noted in computational studies, structural similarity metrics (e.g., Tanimoto coefficients) may classify these compounds as distinct due to divergent substituents. However, pharmacophore models might group them based on shared nitro or protective groups, which could correlate with conserved bioactivity in kinase inhibition or protease targeting .
Biological Activity
tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a nitro group and an imidazo[1,2-a]pyrimidine core, suggest promising biological activities that warrant detailed exploration.
- Molecular Formula : C17H30N4O5Si
- Molecular Weight : 398.5 g/mol
- CAS Number : 187235-16-1
The compound's stability and reactivity are enhanced by the tert-butyldimethylsilyl ether moiety, which plays a crucial role in its interactions with biological targets.
Research indicates that the biological activity of this compound is primarily attributed to the nitro group. Upon reduction by nitroreductases, it generates reactive intermediates that can covalently modify cellular components, leading to cytotoxic effects against targeted cells. This mechanism is similar to other nitro-containing compounds known for their antimicrobial and anticancer properties .
Biological Activities
The compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The presence of the nitro group is hypothesized to enhance its ability to induce apoptosis in malignant cells.
- Antiviral Properties : Similar structures have shown antiviral activity, particularly against RNA viruses. The interaction with viral enzymes or receptors could be a potential area for further research.
- Antimicrobial Effects : Compounds with similar imidazo[1,2-a]pyrimidine scaffolds have demonstrated antibacterial and antifungal activities. The proposed mechanism involves disrupting microbial cell integrity through reactive intermediates formed from the nitro group.
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methyluracil | Pyrimidine derivative | Antiviral properties |
| 4-Aminoquinoline | Quinolone structure | Antimalarial activity |
| 5-Fluorouracil | Uracil derivative | Anticancer agent |
The unique combination of a nitro group and an imidazo[1,2-a]pyrimidine core may confer distinct pharmacological properties not observed in other similar compounds .
Case Studies
- Cytotoxicity in Cancer Cell Lines : In vitro studies have demonstrated that tert-butyl derivatives can inhibit cell proliferation in various cancer cell lines. For instance, one study reported an IC50 value of approximately 10 µM against human breast cancer cells, indicating significant potency.
- Antiviral Screening : A recent screening of related compounds against HIV revealed that certain derivatives exhibited effective inhibition of viral replication at low micromolar concentrations (IC50 < 5 µM), suggesting potential therapeutic applications in antiviral drug development.
- Mechanistic Studies : Research involving the interaction of this compound with specific enzymes has shown that it can act as a competitive inhibitor, impacting metabolic pathways critical for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
